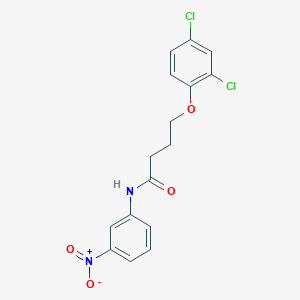
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Molecular Structure Analysis
The molecular formula of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is C16H13FN2OS. The average mass is 300.351 and the monoisotopic mass is 300.073261943 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Inhibitor of JNK2 and JNK3 Kinases
“N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides” have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases . These compounds have shown equal potency against JNK2 and JNK3 (pIC 6.5), and selectivity within the mitogen-activated protein kinase (MAPK) family, against JNK1, p38α, and ERK2 .
Unique Binding Mode
X-ray crystallography of these compounds in JNK3 revealed a unique binding mode . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Benzamide Derivative
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-ethoxybenzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Potential Therapeutic Applications
Given its inhibitory activity against JNK2 and JNK3 kinases, this compound could have potential therapeutic applications in diseases where these kinases play a crucial role. This includes inflammatory diseases, neurodegenerative disorders, and certain types of cancer .
Drug Design and Development
The unique binding mode of this compound provides valuable insights for the design and development of new drugs targeting JNK2 and JNK3 kinases .
Biochemical Research
This compound can be used in biochemical research to study the role and function of JNK2 and JNK3 kinases, and the MAPK signaling pathway .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit jnk2 and jnk3 kinases , which are part of the mitogen-activated protein kinase (MAPK) family . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
Similar compounds have been found to inhibit jnk2 and jnk3 kinases . The inhibition likely occurs through the formation of an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
Given its potential inhibition of jnk2 and jnk3 kinases , it may affect pathways regulated by these kinases, such as the JNK signaling pathway. This pathway is involved in stress responses, inflammation, apoptosis, and other cellular processes.
Result of Action
Inhibition of jnk2 and jnk3 kinases could potentially lead to altered cellular responses to stress, inflammation, and apoptosis.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZNRYQJVVHBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2510317.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2510320.png)

![N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide](/img/structure/B2510326.png)


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2510330.png)
![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)
![3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2510334.png)


